molecular formula C16H11ClF3N5O2 B11493953 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11493953
M. Wt: 397.74 g/mol
InChI Key: DOACYDVETYTQGR-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring and both chlorophenyl and trifluoromethoxyphenyl groups

Preparation Methods

The synthesis of 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl and trifluoromethoxyphenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and the phenyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biological processes through its binding interactions .

Comparison with Similar Compounds

When compared to similar compounds, 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C16H11ClF3N5O2

Molecular Weight

397.74 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C16H11ClF3N5O2/c17-11-3-1-10(2-4-11)15-22-24-25(23-15)9-14(26)21-12-5-7-13(8-6-12)27-16(18,19)20/h1-8H,9H2,(H,21,26)

InChI Key

DOACYDVETYTQGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl

Origin of Product

United States

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